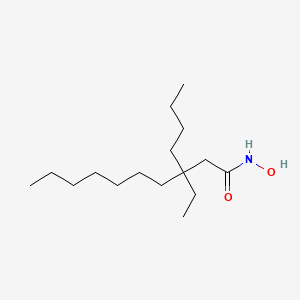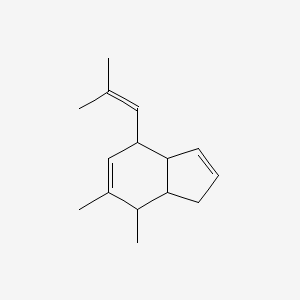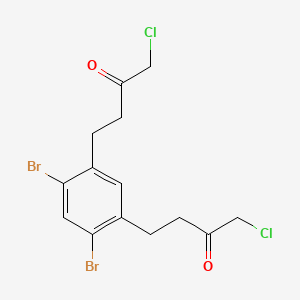
4,4'-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) is a synthetic organic compound characterized by the presence of bromine and chlorine atoms attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) typically involves the bromination of a phenylene precursor followed by chlorination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure the selective addition of halogens to the phenylene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reactive halogen species. The production process must adhere to strict safety and environmental regulations due to the hazardous nature of the reagents involved.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less halogenated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce less halogenated compounds.
Applications De Recherche Scientifique
4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4,4’-(4,6-Dibromo-1,3-phenylene)bis(1-chlorobutan-2-one) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(4,6-Dibromo-1,3-phenylene)bis(3-dodecylurea): Similar in structure but with urea groups instead of chlorobutanone.
Phenol, 4,4’-(1-methylethylidene)bis[2,6-dibromo-]: Contains bromine atoms but differs in the functional groups attached to the phenylene ring.
4,4′-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]: Similar brominated phenylene structure with different substituents.
Propriétés
Numéro CAS |
89767-85-1 |
|---|---|
Formule moléculaire |
C14H14Br2Cl2O2 |
Poids moléculaire |
445.0 g/mol |
Nom IUPAC |
1-chloro-4-[2,4-dibromo-5-(4-chloro-3-oxobutyl)phenyl]butan-2-one |
InChI |
InChI=1S/C14H14Br2Cl2O2/c15-13-6-14(16)10(2-4-12(20)8-18)5-9(13)1-3-11(19)7-17/h5-6H,1-4,7-8H2 |
Clé InChI |
FYQOUMXZVDCULZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1CCC(=O)CCl)Br)Br)CCC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


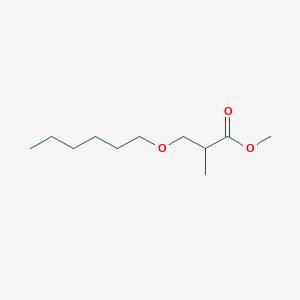
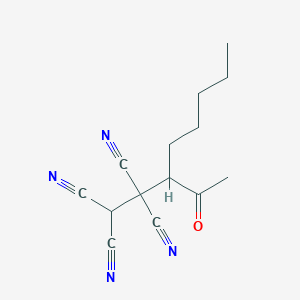
![4-[2-(4-Pentylphenyl)ethyl]benzonitrile](/img/structure/B14379759.png)
![3-Ethyl-6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14379770.png)

![2-Hexylidene-3-oxabicyclo[3.1.0]hexane](/img/structure/B14379790.png)
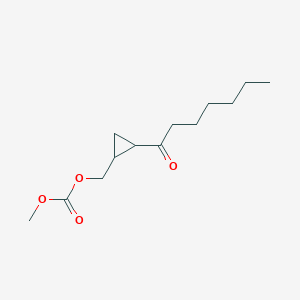
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
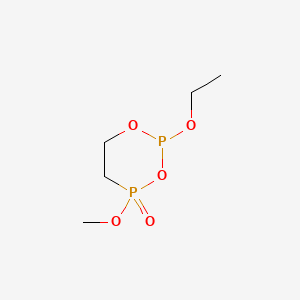
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)

